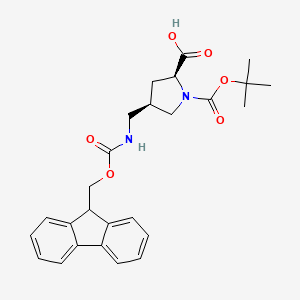

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid

Description

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid (CAS: 2173052-84-9) is a synthetic pyrrolidine derivative extensively used in peptide synthesis and medicinal chemistry. Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, which enhance stability during solid-phase peptide synthesis (SPPS) .

- A 4-aminomethyl substituent on the pyrrolidine ring, enabling further functionalization or conjugation.

- A carboxylic acid group at the 2-position, facilitating incorporation into peptide backbones.

Molecular Weight: 466.53 g/mol.

Safety Data: Classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation). Precautionary measures (P261, P280, etc.) are recommended .

Properties

IUPAC Name |

(2S,4R)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBCMCAXZWBWLK-ZHRRBRCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Protected γ-Amino Acids

Starting from L-proline derivatives, the 4-position is functionalized through iodolactamization or enolate alkylation . For example, treatment of Boc-protected proline with iodine and a base generates a 4-iodopyrrolidinone intermediate, which undergoes nucleophilic substitution with methylamine to introduce the aminomethyl group.

Key Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or acetonitrile.

-

Base: Sodium hydride or potassium carbonate.

-

Temperature: 0°C to room temperature.

Installation of the 4-Aminomethyl Group

Reductive Amination

The aminomethyl group is introduced via reductive amination of a 4-ketopyrrolidine precursor. Using sodium cyanoborohydride and methylamine in methanol, the ketone is reduced to a secondary amine, yielding the 4-aminomethyl substituent.

Optimization Insights:

-

Catalyst: Palladium on carbon (Pd/C) under hydrogen atmosphere improves yield.

-

Stereocontrol: Chiral auxiliaries or asymmetric catalysis ensure (4R) configuration.

Sequential Protection of Amine Groups

Boc Protection of the Pyrrolidine Nitrogen

The primary amine at the 1-position is protected first using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Conditions:

Fmoc Protection of the 4-Aminomethyl Group

The secondary amine at the 4-position is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) :

Optimized Protocol:

-

Base: DIPEA in acetonitrile.

-

Workup: Concentration under vacuum and purification via preparative HPLC.

Coupling and Functionalization Reactions

Palladium-Catalyzed Cross-Couplings

A critical step in derivatizing the pyrrolidine core involves Buchwald-Hartwig amination or Suzuki-Miyaura coupling . For example, coupling 1-chloroisoquinoline to the deprotected amine utilizes:

Experimental Data from Source:

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | rac-BINAP (10 mol%) |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Yield | 40% |

Carboxylic Acid Activation

The terminal carboxylic acid is activated using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) for subsequent peptide bond formation:

Conditions:

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (2S,4R) configuration during aminomethylation requires:

-

Low-temperature reactions to minimize epimerization.

-

Chiral chromatography for enantiomeric excess (ee) >98%.

Chemical Reactions Analysis

Synthetic Route

-

Key Insight : The Boc group is acid-labile, while the Fmoc group is base-sensitive, allowing orthogonal deprotection strategies .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, critical for peptide chain elongation:

Activation and Coupling

| Coupling Reagent | Solvent | Reaction Time | Efficiency | Reference |

|---|---|---|---|---|

| HATU/HOAt | DMF | 2 hr | 90–95% | , |

| EDCl/HOBt | DCM | 4 hr | 75–80% | , |

| PyBroP | NMP | 1.5 hr | 85–90% | , |

-

Stereochemical Integrity : The (2S,4R) configuration remains stable under coupling conditions (tested via HPLC and CD spectroscopy) .

-

Application Example : Used in solid-phase synthesis of collagen-mimetic peptides by coupling with Pro-Gly sequences .

Side-Chain Modifications

The 4-aminomethyl group enables further functionalization:

Acylation/Alkylation

-

Bioconjugation : The Fmoc-protected amine facilitates site-specific attachment of fluorophores or drug molecules .

Key Stability Data

Comparative Reactivity

This compound’s versatility stems from its orthogonal protecting groups and stereochemical precision, making it indispensable in advanced peptide engineering and medicinal chemistry.

Scientific Research Applications

Peptide Synthesis

Overview

This compound serves as a crucial building block in the synthesis of peptides, which are vital for numerous biological functions and therapeutic applications. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups allow for selective reactions during peptide assembly, facilitating the construction of complex peptide chains with high specificity.

Key Features

- Selective Reactivity: The protective groups enable chemists to conduct reactions selectively at desired sites, minimizing side reactions.

- Versatility: It can be incorporated into various peptide sequences, enhancing the diversity of synthesized compounds.

Drug Development

Role in Pharmaceutical Research

The compound is extensively utilized in the development of new therapeutic agents. Its structure can improve the bioavailability and stability of drug candidates, which is essential for effective medication formulation.

Applications

- Enhancing Stability: The incorporation of this compound can lead to more stable drug formulations that are less susceptible to degradation.

- Bioavailability Improvement: Modifications using this compound can enhance the absorption and efficacy of drugs in biological systems.

Bioconjugation

Importance in Targeted Therapies

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid plays a significant role in bioconjugation processes, where it is used to link biomolecules such as proteins and antibodies to therapeutic agents.

Applications

- Targeted Drug Delivery: This application is crucial for developing targeted therapies for diseases like cancer, where precise delivery of drugs can minimize side effects and enhance treatment efficacy.

- Development of Antibody-Drug Conjugates (ADCs): The compound aids in creating ADCs that combine the targeting capabilities of antibodies with the cytotoxic effects of drugs.

Research in Neuroscience

Role in Neurochemical Studies

The compound is also involved in research related to neuropeptides, which are essential for understanding brain function and developing treatments for neurological disorders.

Applications

- Neuropeptide Synthesis: It facilitates the synthesis of neuropeptides that play critical roles in various neurological processes.

- Therapeutic Development: Insights gained from studies using this compound can lead to new treatments for conditions such as depression and anxiety.

Summary Table

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Peptide Synthesis | Selective reactivity; versatility | Synthesis of therapeutic peptides |

| Drug Development | Enhanced stability; improved bioavailability | Formulation of new drug candidates |

| Bioconjugation | Targeted therapies; ADC development | Linking drugs to antibodies |

| Neuroscience Research | Understanding neuropeptides; therapeutic development | Studies on brain function |

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated the successful incorporation of this compound into a peptide sequence aimed at enhancing insulin sensitivity. The resulting peptide exhibited improved pharmacokinetic properties compared to its predecessors. -

Antibody-Drug Conjugates:

Research highlighted the use of this compound in creating ADCs targeting HER2-positive breast cancer cells. The conjugates showed significant efficacy in preclinical models, indicating potential for clinical application. -

Neuropeptide Research:

Investigations into neuropeptide Y (NPY) analogs synthesized using this compound revealed insights into appetite regulation mechanisms, paving the way for novel obesity treatments.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid depends on its application:

Peptide Synthesis: The compound acts as a building block, where its protected amino group allows for selective coupling reactions without interference from other functional groups.

Drug Development: When used in drug development, the compound’s structure can be modified to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous pyrrolidine derivatives:

Detailed Analysis of Structural and Functional Divergence

Substituent Effects

- Aminomethyl vs. NHBoc/Tritylmercapto: The 4-aminomethyl group in the target compound offers unique reactivity for post-synthetic modifications (e.g., bioconjugation), whereas 4-NHBoc (FAA3205) and 4-tritylmercapto (FAA3330) prioritize protection of reactive amines or thiols, respectively .

- Fluorobenzyl/Phenoxy Groups: Bulky aromatic substituents (e.g., 4-fluorobenzyl in CAS 959576-18-2) enhance hydrophobicity, influencing peptide-membrane interactions, while phenoxy groups (FAA5200/5210) modulate conformational flexibility .

Stereochemical Considerations

- The (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid (MW: 452.51) is a stereoisomer of the target compound. Such differences critically impact binding affinity in enzyme-substrate interactions and pharmacological activity .

Protecting Group Strategies

- Fmoc vs. Boc : Fmoc is base-labile, making it ideal for SPPS, while Boc requires acidic deprotection. The dual protection (Fmoc + Boc) in the target compound allows orthogonal deprotection steps, enabling sequential peptide elongation .

Biological Activity

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a compound with significant implications in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structural properties allow it to play a critical role in various biological applications, particularly in the design of therapeutic agents.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C26H30N2O6 |

| Molecular Weight | 466.53 g/mol |

| IUPAC Name | (2S,4R)-4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| CAS Number | 2173052-84-9 |

| Appearance | White powder |

1. Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. This compound facilitates the formation of peptide bonds, essential for constructing peptides that can function as drugs or therapeutic agents. Its ability to stabilize the peptide backbone enhances the efficacy of synthesized compounds in biological systems .

2. Drug Development

The compound is pivotal in drug development processes. It aids in creating novel therapeutic agents with improved efficacy and reduced side effects. Research indicates that derivatives of this compound can be optimized for targeted therapies, particularly in oncology and neurodegenerative diseases .

3. Bioconjugation

In bioconjugation, this compound serves as a linker to attach drugs or imaging agents to biomolecules. This enhances the delivery and effectiveness of treatments by improving pharmacokinetic properties and targeting capabilities .

4. Neuroscience Applications

The compound's structure is valuable for studying neurological pathways, potentially leading to breakthroughs in understanding and treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several studies have explored the biological activity of this compound:

- Peptide Therapeutics : A study demonstrated that peptides synthesized with this compound exhibited enhanced binding affinity to specific receptors involved in cancer cell signaling pathways, suggesting potential applications in targeted cancer therapies .

- Neuroprotective Effects : Research indicated that derivatives of this compound showed neuroprotective effects in vitro, highlighting its potential use in developing treatments for neurodegenerative diseases .

- Bioconjugation Efficacy : A recent investigation into bioconjugation strategies revealed that using this compound significantly improved the delivery efficiency of chemotherapeutic agents to tumor cells .

Q & A

Q. What are the critical steps for synthesizing (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid, and how do protecting groups influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sequential introduction of Fmoc and Boc groups to preserve stereochemical integrity. For example:

Aminomethylation : Introduce the aminomethyl group at the 4-position of pyrrolidine under basic conditions (e.g., K₂CO₃/DMF) .

Protection : Fmoc is added to the secondary amine (2S-position) using Fmoc-Cl, while Boc protects the primary amine (4-aminomethyl group) via Boc₂O .

Carboxylic Acid Activation : The carboxylic acid moiety is activated for coupling using HOBt/EDCI .

Key Challenge : Competing side reactions (e.g., epimerization) require strict temperature control (<0°C) and short reaction times. Fmoc’s base sensitivity necessitates mild deprotection (20% piperidine/DMF) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Use X-ray crystallography (as in ) or NMR-based NOE experiments to validate the (2S,4R) configuration. For example:

- X-ray : Resolve crystal structures to observe spatial arrangements of substituents .

- NMR : Compare coupling constants (J-values) of adjacent protons (e.g., H-2 and H-4) with reference data for known stereoisomers .

- Circular Dichroism (CD) : Detect chiral centers via optical activity in UV-Vis spectra .

Advanced Research Questions

Q. How does the conformational rigidity of this compound impact its utility in peptide-based drug design?

- Methodological Answer : The 4-aminomethyl group and pyrrolidine ring impose restricted rotation , stabilizing β-turn or helical conformations in peptides. This enhances:

- Receptor Binding : Pre-organizes side chains for optimal interactions (e.g., with proteases or GPCRs) .

- Metabolic Stability : Reduces enzymatic degradation by shielding labile bonds .

Experimental Validation : - Molecular Dynamics (MD) Simulations : Model conformational preferences in aqueous vs. lipid environments .

- SPR/Biacore Assays : Measure binding kinetics to target proteins (e.g., integrins) .

Q. What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies arise from:

- HPLC Overestimation : Co-eluting impurities with similar retention times.

- NMR Underestimation : Non-detectable inorganic salts or solvents.

Resolution Strategies :

LC-MS : Combine retention time with mass-to-charge ratios for impurity identification .

Ion Chromatography : Detect counterions (e.g., TFA salts) missed by NMR .

Elemental Analysis : Verify stoichiometry of C, H, N to confirm purity >98% .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound to minimize aggregation?

- Methodological Answer : The Fmoc/Boc-protected pyrrolidine backbone reduces β-sheet formation during SPPS. Optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.